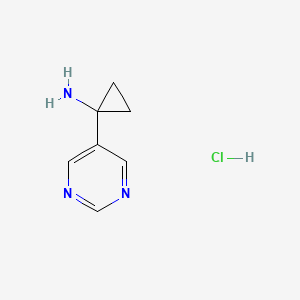

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride

Description

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative featuring a pyrimidin-5-yl substituent. The cyclopropane ring confers conformational rigidity, which can enhance binding specificity in biological systems. As a hydrochloride salt, the compound benefits from improved aqueous solubility and stability compared to its free base form, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

1-pyrimidin-5-ylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-3-9-5-10-4-6;/h3-5H,1-2,8H2;1H |

InChI Key |

CUKJBTNPOPQFPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CN=CN=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

Reaction Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Chloropyrimidine (1 mmol), triethylamine (1.2 mmol), DMSO (15 mL) | Stir at room temperature |

| 2 | Cyclopropanamine (1.5 mmol) in DMSO (5 mL), added dropwise | Reaction completion |

| 3 | Extraction with dichloromethane, drying, evaporation | Crude product |

| 4 | Silica gel chromatography (ethyl acetate/dichloromethane 1:2 v/v) | Purified 1-(pyrimidin-5-yl)cyclopropanamine derivative |

| Yield | 75.1% | Light yellow solid |

Multi-Step Synthesis from Cyclopropanone

Another reported synthetic route starts from cyclopropanone and involves several steps including amination, ring formation, and hydrochloride salt formation. This method was outlined in the synthesis of 1-(pyrimidin-2-yl)cyclopropanamine hydrochloride, which is structurally related and can be adapted for the 5-pyrimidinyl isomer.

- Reaction of cyclopropanone with 2-methylpropane-2-sulphanamide and titanium(IV) isopropoxide in tetrahydrofuran (THF) at 60 °C for 12 hours.

- Subsequent treatment with trimethylsilyl cyanide (TMS-CN) and titanium(IV) isopropoxide in dichloromethane (DCM) at room temperature for 12 hours.

- Hydrochloride salt formation using dioxane-HCl at 0 °C.

- Protection and deprotection steps involving triethylamine and di-tert-butyl dicarbonate in dioxane.

- Final purification and characterization.

This sequence yields the hydrochloride salt of 1-(pyrimidin-5-yl)cyclopropanamine with good purity and yield.

Summary of Reagents and Conditions:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| i | 2-methylpropane-2-sulphanamide, Titanium(IV) isopropoxide, THF, 60 °C, 12 h | Initial amination and ring formation |

| ii | TMS-CN, Titanium(IV) isopropoxide, DCM, RT, 12 h | Cyanation step |

| iii | Dioxane-HCl, 0 °C | Hydrochloride salt formation |

| iv | Triethylamine, di-tert-butyl dicarbonate, dioxane, 0 °C, 12 h | Protection of amine group |

| v | N-acetyl L-cysteine, ammonium acetate, methanol, 75 °C, 14 h | Further functional group modifications |

| vi | Dioxane-HCl, 0 °C, 2 h | Final salt formation |

Purification and Characterization

Purification is generally achieved by recrystallization or silica gel chromatography, depending on the synthetic route and intermediate impurities. Characterization is performed using:

- Proton Nuclear Magnetic Resonance (^1H NMR)

- Infrared Spectroscopy (IR)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These confirm the structure and purity of the synthesized 1-(pyrimidin-5-yl)cyclopropanamine hydrochloride.

Comparative Analysis of Preparation Methods

| Feature | Direct Amination Method | Multi-Step Cyclopropanone Route |

|---|---|---|

| Starting Materials | Chloropyrimidine derivative, cyclopropanamine | Cyclopropanone, sulphanamide, TMS-CN |

| Reaction Conditions | Room temperature, DMSO solvent | Multiple steps, varying temperatures (0-75 °C), various solvents (THF, DCM, dioxane, methanol) |

| Yield | ~75% | Variable, generally good yield after multiple steps |

| Purification | Silica gel chromatography | Recrystallization and chromatography |

| Complexity | Moderate | High, multi-step synthesis |

| Scalability | Suitable for medium scale | More suited for research scale due to complexity |

| Characterization | ^1H NMR, IR, LC-MS | ^1H NMR, IR, LC-MS |

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride and related compounds:

Substituent Effects on Physicochemical Properties

- Pyrimidinyl vs. Aryl Substituents: The pyrimidin-5-yl group in the target compound introduces a heteroaromatic ring, which may enhance hydrogen bonding and π-π stacking interactions compared to the 2-fluorophenyl group in the analog from .

- Halogenation : Bromine in 1-(5-bromopyrimidin-2-yl)cyclopropanamine hydrochloride () adds steric bulk and electrophilicity, which could influence metabolic stability and binding kinetics. In contrast, fluorine in the 2-fluorophenyl analog () is smaller and more electronegative, favoring different interactions .

- Salt Forms: All compounds listed are hydrochloride salts, which enhance aqueous solubility and stability. For example, the hydrochloride form of 1-(2-fluorophenyl)cyclopropanamine is explicitly noted for improved solubility over its free base .

Research Findings and Implications

- This feature is critical in kinase inhibitors and GPCR modulators.

- Solubility-Bioavailability Trade-offs : While hydrochloride salts improve solubility, bulky substituents (e.g., bromine) may reduce permeability. Balancing these properties is essential for drug development.

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine may lead to distinct binding modes in biological targets, as seen in kinase inhibitors where halogen bonding is pivotal.

Biological Activity

1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClN3

- Molecular Weight : 185.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may influence several signaling pathways, particularly those involved in cancer progression and metabolic regulation.

Key Pathways Affected

- PI3K-Akt-mTOR Pathway : This pathway is crucial in regulating cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth.

- Reactive Oxygen Species (ROS) Production : The compound has been shown to induce ROS, which can trigger apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | PI3K inhibition |

| MDA-MB-231 | 20 | Induction of apoptosis via ROS |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

In Vivo Studies

Animal model studies have further validated the antitumor potential of this compound. A notable study involved administering the compound to mice with induced tumors, resulting in significant tumor size reduction compared to control groups.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF7 cells revealed that treatment with 1-(Pyrimidin-5-yl)cyclopropanamine hydrochloride at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the PI3K pathway, which plays a pivotal role in breast cancer cell proliferation.

Case Study 2: Colorectal Cancer Model

In a colorectal cancer model, administration of the compound led to a significant reduction in tumor growth rates. Histological analysis showed increased apoptosis in treated tumors, correlating with elevated levels of ROS and decreased expression of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.